molecular formula C29H51NO B133086 Squalene deriv. CAS No. 142636-14-4

Squalene deriv.

Cat. No. B133086
M. Wt: 429.7 g/mol
InChI Key: QVSSLEUYYYXQOL-HCHGGRKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Squalene is a natural organic compound that is found in high concentrations in shark liver oil. It is also found in small amounts in olive oil, wheat germ oil, and other vegetable oils. Squalene derivatives are synthetic compounds that are derived from squalene. These derivatives have various applications in scientific research, including drug delivery, cosmetics, and biotechnology.

Mechanism Of Action

The mechanism of action of squalene derivatives varies depending on the specific compound. However, in general, squalene derivatives are able to interact with biological membranes and affect the function of membrane-bound proteins. Squalene derivatives are also able to interact with enzymes and modulate their activity.

Biochemical And Physiological Effects

Squalene derivatives have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory activity. Squalene derivatives are also able to modulate lipid metabolism and cholesterol homeostasis.

Advantages And Limitations For Lab Experiments

Squalene derivatives have several advantages for lab experiments, including their availability, low cost, and ease of synthesis. However, squalene derivatives may also have limitations, such as their potential toxicity and their limited solubility in water.

Future Directions

There are several future directions for the use of squalene derivatives in scientific research. One potential direction is the development of novel squalene-based adjuvants for vaccines. Another potential direction is the use of squalene derivatives in the development of new cosmetic products. Additionally, squalene derivatives may have potential applications in drug delivery and biotechnology. Further research is needed to explore these potential applications and to better understand the mechanisms of action of squalene derivatives.

Synthesis Methods

Squalene derivatives can be synthesized using various methods, including chemical modification of squalene, enzymatic conversion of squalene, and microbial transformation of squalene. Chemical modification involves the use of chemical reagents to modify the structure of squalene. Enzymatic conversion involves the use of enzymes to catalyze the conversion of squalene into its derivatives. Microbial transformation involves the use of microorganisms to convert squalene into its derivatives.

Scientific Research Applications

Squalene derivatives have various applications in scientific research, including drug delivery, cosmetics, and biotechnology. Squalene-based adjuvants are used in vaccines to enhance the immune response. Squalene derivatives are also used in the formulation of cosmetic products, such as moisturizers and anti-aging creams. In biotechnology, squalene derivatives are used as building blocks for the synthesis of complex molecules.

properties

CAS RN

142636-14-4

Product Name

Squalene deriv.

Molecular Formula

C29H51NO

Molecular Weight

429.7 g/mol

IUPAC Name

(4E,8E)-N-[(E)-6-(3,3-dimethyloxiran-2-yl)-4-methylhex-3-enyl]-N,5,9,13-tetramethyltetradeca-4,8,12-trien-1-amine

InChI

InChI=1S/C29H51NO/c1-24(2)14-11-16-26(4)18-12-17-25(3)15-9-10-22-30(8)23-13-19-27(5)20-21-28-29(6,7)31-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b25-15+,26-18+,27-19+

InChI Key

QVSSLEUYYYXQOL-HCHGGRKRSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCCN(C)CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCCN(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCCN(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C

synonyms

(6E(-))-2,3-epoxy-10-aza-10,11-DHSQ
(6Z(-))-2,3-epoxy-10-aza-10,11-DHSQ
10-aza-10,11-dihydrosqualene-2,3-epoxide
2,3-epoxy-10-aza-10,11-DHSQ
2,3-epoxy-10-aza-10,11-dihydrosqualene
2,3-epoxy-10-aza-10,11-dihydrosqualene, 6Z (-)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.